21-Chloro-9-fluoro-11beta,17-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17-Propionate
Description
21-Chloro-9-fluoro-11β,17-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-propionate, commonly known as Clobetasol Propionate, is a synthetic glucocorticoid renowned for its potent anti-inflammatory and immunosuppressive properties. Structurally, it features:
- A 21-chloro substitution, enhancing receptor binding and metabolic stability.
- 9-fluoro and 16α-methyl groups, which synergistically increase glucocorticoid receptor (GR) affinity and reduce mineralocorticoid activity.
- A 17-propionate ester, which improves lipophilicity and prolongs topical efficacy by slowing systemic absorption .
Clobetasol Propionate is primarily used in dermatology for severe inflammatory conditions like psoriasis and eczema, owing to its high potency and localized action .
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGUOGMQLZIXBE-OCUNRLNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25122-52-5 | |
| Record name | 21-Chloro-9-fluoro-11beta-hydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-chloro-9-fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOG6AE3Q8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Analysis
Biochemical Properties
It is known to be an impurity of Clobetasol 17-Propionate, which is a corticosteroid and has been used as an anti-inflammatory and anti-itch agent
Cellular Effects
As an impurity of Clobetasol 17-Propionate, it may share some of its cellular effects. Clobetasol 17-Propionate is known to have anti-inflammatory effects
Molecular Mechanism
As an impurity of Clobetasol 17-Propionate, it may share some of its mechanisms of action. Clobetasol 17-Propionate is known to exert its effects through anti-inflammatory pathways
Biological Activity
21-Chloro-9-fluoro-11beta,17-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17-propionate, commonly known as Clobetasol propionate, is a potent synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. This compound is particularly effective in treating various dermatological conditions due to its high affinity for glucocorticoid receptors.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
It features a chlorinated fluorinated steroid backbone, which contributes to its enhanced biological activity compared to other corticosteroids.
Clobetasol propionate exerts its effects by binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammatory and immune responses. The binding of the steroid-receptor complex to specific DNA sequences results in the transcriptional regulation of target genes that mediate inflammation, such as cytokines and adhesion molecules.
Anti-inflammatory Effects
Clobetasol propionate is recognized for its strong anti-inflammatory activity , making it suitable for treating skin conditions like psoriasis, eczema, and dermatitis. Its potency is significantly higher than that of many other topical corticosteroids.
Table 1: Comparative Potency of Topical Corticosteroids
| Corticosteroid | Potency Level |
|---|---|
| Clobetasol Propionate | Very High |
| Betamethasone | High |
| Triamcinolone | Medium |
| Hydrocortisone | Low |
Immunosuppressive Effects
In addition to its anti-inflammatory properties, Clobetasol propionate also exhibits immunosuppressive effects , which can be beneficial in managing autoimmune conditions. However, prolonged use may lead to systemic absorption and potential side effects such as adrenal suppression.
Clinical Applications
Clobetasol propionate is indicated for:
- Psoriasis : Reduces plaque formation and inflammation.
- Atopic Dermatitis : Alleviates itching and redness.
- Lichen Planus : Helps control symptoms effectively.
Case Studies
- Psoriasis Treatment : A study involving patients with moderate to severe psoriasis demonstrated significant improvement in skin lesions after a 4-week treatment regimen with Clobetasol propionate compared to placebo .
- Eczema Management : In a clinical trial, patients with eczema showed a marked decrease in the severity of symptoms when treated with Clobetasol propionate over eight weeks .
Side Effects and Precautions
While Clobetasol propionate is effective, it is not without risks. Potential side effects include:
- Skin atrophy
- Striae
- Telangiectasia
- Systemic effects like Cushing's syndrome with prolonged use
Precautions should be taken when prescribing this medication, especially in pediatric populations and patients with pre-existing adrenal insufficiency.
Scientific Research Applications
Pharmaceutical Research
21-Chloro-9-fluoro-11beta,17-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17-Propionate serves as an important reference compound in the development and quality control of Clobetasol Propionate formulations. Its presence can affect the efficacy and safety profiles of corticosteroid products.
Quality Control
Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify impurities like this compound in pharmaceutical preparations. This ensures compliance with regulatory standards set by agencies such as the FDA and EMA.
Biochemical Studies
The compound is utilized in biochemical studies to understand the metabolic pathways and biological activity of corticosteroids. It helps researchers investigate the pharmacodynamics and pharmacokinetics of glucocorticoids.
Case Study: Glucocorticoid Activity
Research has shown that impurities in corticosteroids can significantly influence their anti-inflammatory effects. For instance, studies have indicated that certain impurities may enhance or diminish the therapeutic effects of the main active ingredient .
Toxicological Assessments
Assessing the toxicity of impurities like this compound is crucial for ensuring patient safety. Toxicological studies evaluate the potential side effects associated with exposure to this compound.
Case Study: Dermal Toxicity
In dermal toxicity studies involving formulations containing Clobetasol Propionate, researchers have examined how impurities affect skin irritation and sensitization responses. Findings suggest that higher levels of certain impurities correlate with increased adverse reactions in sensitive populations .
Chemical Reactions Analysis
Esterification Reactions
The 17-propionate ester is introduced via orthoester hydrolysis , followed by selective acylation.
Stepwise Process :
- Orthoester Formation : Reaction with triethyl orthopropionate under acidic conditions.
- Hydrolysis : Controlled acid hydrolysis (HCl/ethanol) converts the orthoester to a 17-monoester.
- 21-Chlorination : Mesylation (MsCl) followed by substitution with LiCl introduces the 21-chloro group .
Reagents :
- Triethyl orthopropionate (for 17-propionate)
- Mesyl chloride (MsCl) and LiCl (for 21-chloro group)
Critical Parameters :
Stereoselective Fluorination with Selectfluor®
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables high stereoselectivity for 6α-fluorination.
Reaction Table :
| Substrate | Fluorinating Agent | α:β Ratio | Yield (%) |
|---|---|---|---|
| 21-Acetate epoxide derivative | Selectfluor® | 95:5 | 78 |
| 21-Propionate epoxide derivative | Selectfluor® | 93:7 | 82 |
Conditions :
Hydrolysis and Degradation Pathways
Clobetasol propionate undergoes hydrolysis under acidic or basic conditions, reverting to its diol form.
Degradation Products :
- Base-Catalyzed Hydrolysis :
- Photodegradation : UV exposure generates 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione (PubChem CID 6432476) .
Stability Data :
| Condition | Degradation Product | Half-Life (Days) |
|---|---|---|
| pH 7.4, 40°C | 21-Chloro-diol | 14 |
| UV Light (254 nm) | 9-Fluoro-triol | 3 |
Biotransformation in Metabolic Studies
Hepatic metabolism involves oxidation and conjugation:
- Primary Pathway : CYP3A4-mediated oxidation at C6 and C21 positions.
- Metabolites :
- 6β-Hydroxy-clobetasol propionate
- 21-Sulfate conjugate
Metabolic Stability :
Comparative Reactivity of Ester Groups
The 17-propionate ester is more labile than the 21-chloro substituent under hydrolytic conditions.
Hydrolysis Rates :
| Ester Position | Rate Constant (k, h⁻¹) |
|---|---|
| 17-Propionate | 0.15 |
| 21-Chloro | 0.02 |
Key Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Key structural modifications among corticosteroids significantly influence potency, receptor affinity, and clinical applications. Below is a comparative analysis:
*GR binding affinity: Lower values indicate higher potency.
Key Findings
Role of 21-Chloro Substitution :
- Clobetasol’s 21-chloro group replaces the hydroxyl seen in Betamethasone, reducing first-pass metabolism and enhancing topical bioavailability .
- In contrast, Betamethasone 21-Propionate retains a 21-hydroxyl, making it less lipophilic and moderately potent .
Impact of 17-Propionate Ester: The 17-propionate in Clobetasol increases skin retention compared to non-esterified corticosteroids like Dexamethasone, which has systemic absorption limitations .
Fluorination and Methylation: 9-Fluoro and 16α-methyl groups in Clobetasol optimize GR binding and minimize cross-reactivity with mineralocorticoid receptors, a limitation in non-fluorinated analogs like Prednisolone .
Safety Profile :
- Clobetasol’s structural modifications reduce systemic exposure, mitigating adrenal suppression and weight gain—common issues with prolonged Dexamethasone use .
Contradictions and Considerations
- 16α vs. 16β Methyl Configuration : specifies Clobetasol as 16β-methyl , while lists a 16α variant. This discrepancy may reflect stereoisomerism impacting receptor interaction .
- Ester Position : Betamethasone 21-Propionate’s ester at C21 (vs. C17 in Clobetasol) reduces topical potency due to faster hydrolysis .
Preparation Methods
The introduction of the 16α-methyl group is a critical early step in the synthesis. This transformation is achieved via conjugate addition of a methyl group to a 16-unsaturated corticoid precursor. As detailed in Patent , the process involves treating a 16-unsaturated steroid (e.g., pregna-1,4-diene-3,20-dione derivatives) with a methyl Grignard reagent (e.g., CH₃MgX) in the presence of a copper catalyst (e.g., CuI) and a silylating agent (e.g., chlorotrimethylsilane). The silylating agent protects hydroxyl groups during the reaction, ensuring regioselectivity.
Key Conditions :
-
Solvent : Tetrahydrofuran (THF) or ethers.
-
Temperature : 0–25°C.
-
Yield : >70% (as reported for analogous 16α-methyl steroids) .
This step is foundational for achieving the 16α-methyl configuration, a structural feature shared with dexamethasone and other anti-inflammatory agents .
Hydroxylation at C11β and C17
The 11β-hydroxyl group is introduced via microbial biotransformation or chemical synthesis. Patent describes a method where an 11β-chloro intermediate (formed using PCl₃ or PCl₅) undergoes hydrolysis to yield the 11β-alcohol. For example, treating 11β-chloro-16α-methylpregna-1,4-diene-3,20-dione with aqueous DMSO at 30–50°C produces the 11β-hydroxy derivative in >80% yield .
The 17-hydroxyl group is typically present in the starting material (e.g., cortexolone derivatives) but may require protection during earlier steps. In Patent , the 17α-hydroxyl group is preserved through ortho-esterification strategies, which prevent undesired side reactions during subsequent transformations.
Chlorination at C21
The 21-chloro substituent is introduced via treatment of the 21-hydroxy intermediate with a chlorinating agent. Patent specifies using PCl₅ in dichloromethane (CH₂Cl₂) with pyridine as a base. For instance, reacting 21-hydroxy-16α-methylpregna-1,4-diene-3,20-dione with excess PCl₅ at room temperature for 4–6 hours achieves complete conversion to the 21-chloro derivative .
Critical Parameters :
-
Solvent : CH₂Cl₂ or THF.
-
Base : Pyridine or triethylamine (Et₃N) to neutralize HCl byproducts.
-
Side Products : Over-chlorination at other hydroxyl sites is minimized by stoichiometric control .
Esterification at C17 with Propionate
The final step involves esterification of the 17α-hydroxyl group with propionic acid derivatives. Patent outlines a two-step process using triethyl orthopropionate and dilute acetic acid:
-
Ortho-esterification : Reacting the 17α-hydroxy steroid with triethyl orthopropionate in CH₂Cl₂ catalyzed by p-toluenesulfonic acid (PTSA).
-
Hydrolysis : Treating the ortho-ester intermediate with 0.00625 equivalents of acetic acid in ethanol/water at 70°C to yield the 17α-propionate ester.
Advantages :
-
Low acetic acid concentration (<0.007 equivalents) suppresses formation of the 21-monoester byproduct (<3%) .
-
High regioselectivity ensures >95% conversion to the desired 17-propionate .
Reaction Optimization and Byproduct Analysis
Table 1 summarizes critical reaction conditions and yields for each synthetic step:
Purification and Crystallization
Final purification involves chromatographic separation (e.g., silica gel) followed by crystallization. Patent recommends using ethyl acetate/water mixtures to isolate the 17-propionate ester with >99% purity. Crystallization from ethanol/water at −20°C further removes residual monoesters .
Q & A
Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to resolve stereochemical features like the 16α-methyl and 11β-hydroxy groups . High-resolution mass spectrometry (HRMS) can validate the molecular formula (CHClFO, MW 392.46) . Chromatographic purity is assessed via HPLC using pharmacopeial reference standards (e.g., USP Betamethasone Dipropionate RS) to identify impurities such as Clobetasol or Betamethasone 21-Propionate derivatives .
Q. What synthetic strategies are recommended for preparing this compound, and how can intermediates be monitored?
- Methodological Answer : Synthesis typically involves selective esterification at the 17-position using propionic anhydride, followed by halogenation (chlorine at C21) and fluorination (C9) . Key intermediates, such as 9-fluoro-11β,17-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione, should be tracked via thin-layer chromatography (TLC) or LC-MS to ensure regioselective modification . Impurity profiles (e.g., EP Impurity G or K) must be quantified to meet regulatory thresholds .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel or reverse-phase C18 matrices is preferred for separating closely related steroids . Recrystallization using solvent systems like acetone/water can enhance purity by removing unreacted precursors or diastereomers . Post-purification analysis should include differential scanning calorimetry (DSC) to confirm crystalline stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?
- Methodological Answer : Discrepancies in receptor binding or anti-inflammatory potency may arise from stereochemical variations (e.g., 16α vs. 16β-methyl configurations) . To address this, perform standardized glucocorticoid receptor (GR) binding assays using radiolabeled dexamethasone as a control . Dose-response curves (EC) and gene expression profiling (e.g., IL-6 suppression) can clarify structure-activity relationships .
Q. What experimental designs are optimal for studying the metabolic stability of this compound in vitro?
- Methodological Answer : Use human liver microsomes (HLMs) or hepatocyte cultures to assess metabolic pathways. Monitor hydroxylation at C6 or C21 via LC-MS/MS, and compare degradation rates with betamethasone derivatives . Include cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymes responsible for depropionylation or oxidation .
Q. How can researchers differentiate between degradation products and synthetic impurities in stability studies?
- Methodological Answer : Accelerated stability testing under ICH guidelines (40°C/75% RH) combined with forced degradation (acid/base hydrolysis, oxidative stress) identifies major degradation pathways . Impurity profiling using HPLC with charged aerosol detection (CAD) distinguishes process-related impurities (e.g., 21-chloro derivatives) from degradation products (e.g., hydrolyzed propionate esters) .
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer : Ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight (Q-TOF) MS provides high sensitivity for detecting impurities at ≤0.1% levels . For halogenated byproducts (e.g., 21-chloro-6α,9-difluoro analogs), inductively coupled plasma mass spectrometry (ICP-MS) quantifies elemental chlorine/fluorine content .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound?
- Methodological Answer : Solubility variations in polar solvents (e.g., DMSO vs. ethanol) may stem from polymorphic forms or residual crystallinity . Characterize solid-state forms via X-ray powder diffraction (XRPD) and compare solubility in biorelevant media (FaSSIF/FeSSIF) under controlled pH/temperature .
Q. What experimental approaches validate conflicting reports on glucocorticoid receptor selectivity?
- Methodological Answer : Use GR-deficient cell lines and transcriptional reporter assays (e.g., GRE-luciferase) to isolate receptor-specific effects . Cross-validate with mineralocorticoid receptor (MR) binding assays to rule off-target interactions. Molecular docking simulations can predict binding affinity differences due to 16α-methyl substitution .
Methodological Best Practices
Q. What quality control protocols ensure batch-to-batch consistency in academic synthesis?
- Methodological Answer :
Implement process analytical technology (PAT) tools like in-line FTIR to monitor esterification completeness . Each batch must meet pharmacopeial specifications for heavy metals (<10 ppm) and residual solvents (ICH Q3C) . Certificates of Analysis (CoA) should include chiral purity data (e.g., enantiomeric excess >99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
